molecular formula C17H16N4O3 B10982390 N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B10982390
M. Wt: 324.33 g/mol
InChI Key: JQYQVRYVFQHJCS-UHFFFAOYSA-N
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Description

“N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” is a complex organic compound that features a combination of furan, indazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the indazole and pyrrolidine intermediates, followed by their coupling with the furan moiety. Common reagents used in these reactions include:

    Indazole synthesis: Starting from ortho-nitroaniline and using cyclization reactions.

    Pyrrolidine synthesis: Using cyclization of amino acids or other precursors.

    Furan coupling: Employing Friedel-Crafts acylation or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Control of temperature, pressure, and solvent conditions to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

“N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “N-(2-furylmethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Pathways involved: Specific signaling or metabolic pathways that the compound influences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H16N4O3/c22-15-8-11(17(23)18-9-12-4-3-7-24-12)10-21(15)16-13-5-1-2-6-14(13)19-20-16/h1-7,11H,8-10H2,(H,18,23)(H,19,20)

InChI Key

JQYQVRYVFQHJCS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=CC=CO4

Origin of Product

United States

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